3-Nitro-5,6,7,8-tetrahydroquinolin-6-amine dihydrochloride

Overview

Description

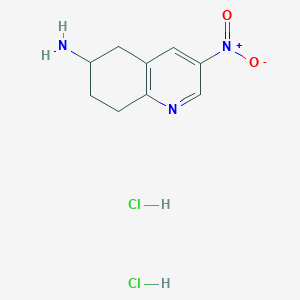

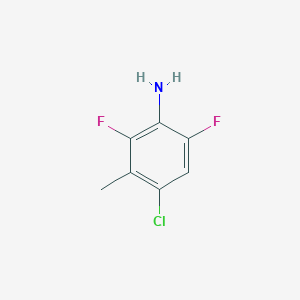

“3-Nitro-5,6,7,8-tetrahydroquinolin-6-amine dihydrochloride” is a chemical compound with the CAS Number: 1443981-04-1 . It has a molecular weight of 266.12 g/mol . The compound is typically in powder form .

Molecular Structure Analysis

The molecular formula of this compound is C9H13Cl2N3O2 . The InChI code is 1S/C9H11N3O2.2ClH/c10-7-1-2-9-6 (3-7)4-8 (5-11-9)12 (13)14;;/h4-5,7H,1-3,10H2;2*1H .Scientific Research Applications

1. Copper Catalyzed Synthesis of 3-Nitro-Quinolines

- Summary of Application: The compound is used in the synthesis of 3-nitroquinolines from readily available nitroolefins and anthranils . This reaction proceeds via the [4+2] cycloaddition between anthranils and nitro-styrenes under mild reaction conditions to obtain biologically important heterocycles .

- Methods of Application: The reaction involves the use of copper as a catalyst and proceeds via a [4+2] cycloaddition between anthranils and nitro-styrenes .

- Results or Outcomes: A wide range of diversely substituted nitro-olefins and anthranils are successfully employed in this reaction to access a series of 3-nitro-quinolines in 81–93% yields .

2. Synthesis and Biological Activity of 8-Hydroxyquinolines

- Summary of Application: Compounds containing the 8-hydroxyquinoline (8-HQ) nucleus exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .

- Methods of Application: The synthesis of 8-HQ derivatives involves various synthetic strategies .

- Results or Outcomes: Several 8-HQ-based molecules have shown good efficacy and low toxicity. They have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds .

3. Medicinal Significance of Quinoline

- Summary of Application: Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry .

- Methods of Application: The synthesis of quinoline derivatives involves various synthetic strategies .

- Results or Outcomes: Quinoline derivatives have shown a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities .

4. Biological Activities of Quinazolinones

- Summary of Application: Quinazolinones, a fused heterocyclic system, have shown diverse set of biological activities .

- Methods of Application: The synthesis of quinazolinones involves various synthetic strategies .

- Results or Outcomes: Quinazolinones have shown anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-HIV and anti-analgesic activities .

5. Synthetic Routes and Medicinal Significance of Quinoline

- Summary of Application: Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .

- Methods of Application: The synthesis of quinoline and its analogs involves traditional and green synthetic approaches, including multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .

- Results or Outcomes: Quinoline derivatives such as anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities have been reported within the period from 2011 till 2021 .

6. Biological Activities of Quinazolinones

- Summary of Application: Quinazolinones, a fused heterocyclic system, have shown a diverse set of biological activities .

- Methods of Application: The synthesis of quinazolinones involves various synthetic strategies .

- Results or Outcomes: Quinazolinones have shown anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-HIV and anti-analgesic activities .

Safety And Hazards

properties

IUPAC Name |

3-nitro-5,6,7,8-tetrahydroquinolin-6-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2.2ClH/c10-7-1-2-9-6(3-7)4-8(5-11-9)12(13)14;;/h4-5,7H,1-3,10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHUWDZPNSHZEFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1N)C=C(C=N2)[N+](=O)[O-].Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Nitro-5,6,7,8-tetrahydroquinolin-6-amine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride](/img/structure/B1429970.png)

![1-ethyl-1H-imidazo[4,5-c]pyridine-2-thiol](/img/structure/B1429972.png)

![4-[(methylamino)methyl]-N-phenylpiperidine-1-carboxamide hydrochloride](/img/structure/B1429977.png)

![(2-{[(4-Methylpiperidin-1-yl)sulfonyl]methyl}phenyl)methanamine hydrochloride](/img/structure/B1429981.png)

![[3-(Methylamino)phenyl]methanol hydrochloride](/img/structure/B1429982.png)

![N-{[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-N-(pyrrolidin-3-yl)acetamide hydrochloride](/img/structure/B1429985.png)

![[2-(2,2-Difluoroethoxy)pyridin-4-yl]methanamine](/img/structure/B1429992.png)